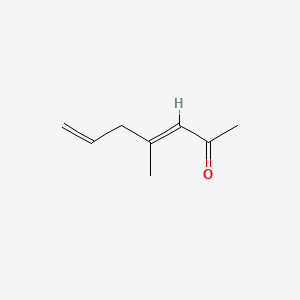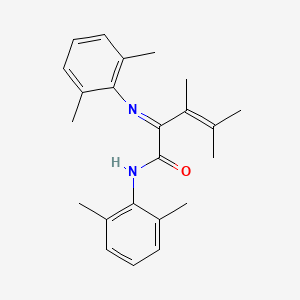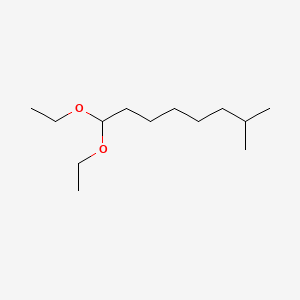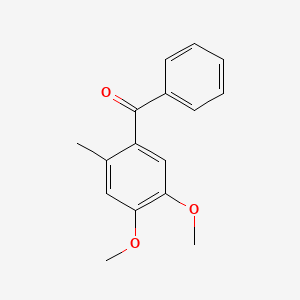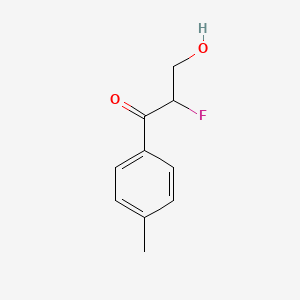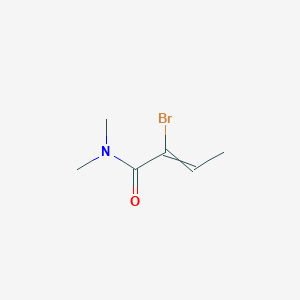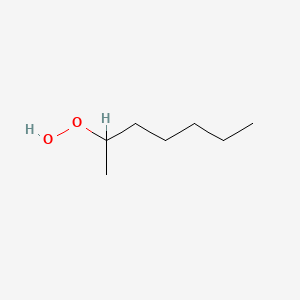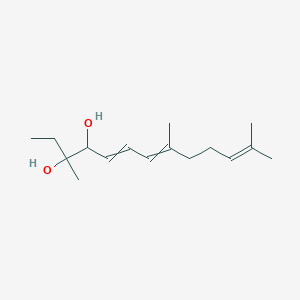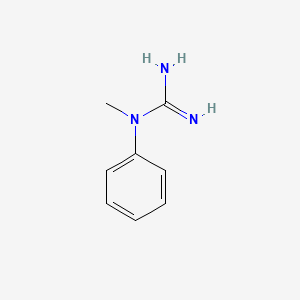
Guanidine, N-methyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, N-methyl-N-phenyl-, is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a guanidine group substituted with a methyl group and a phenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-methyl-N-phenyl-, can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of N-methyl-N-phenylthiourea with an amine in the presence of a guanylating agent such as S-methylisothiourea can yield the desired guanidine derivative . Another method involves the use of cyanamides that react with derivatized amines under mild conditions .
Industrial Production Methods
Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These methods typically employ coupling reagents or metal-catalyzed guanidylation to achieve high yields. For example, the use of copper-catalyzed cross-coupling chemistry has been shown to be effective in the large-scale production of guanidines .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, N-methyl-N-phenyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-guanidines.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Guanidines can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine, N-methyl-N-phenyl-, include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine, N-methyl-N-phenyl-, can yield oxo-guanidines, while reduction can produce corresponding amines .
Aplicaciones Científicas De Investigación
Guanidine, N-methyl-N-phenyl-, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of guanidine, N-methyl-N-phenyl-, involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, guanidines can enhance the release of acetylcholine by inhibiting voltage-gated potassium channels, leading to increased neurotransmitter release . This property makes guanidines useful in the study of neuromuscular junctions and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to guanidine, N-methyl-N-phenyl-, include:
N,N’-Disubstituted guanidines: Such as N,N’-dimethylguanidine and N,N’-diphenylguanidine.
Thiourea derivatives: Such as N-methyl-N-phenylthiourea.
Cyanamides: Such as N-methyl-N-phenylcyanamide.
Uniqueness
Guanidine, N-methyl-N-phenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the guanidine moiety enhances its reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
20600-59-3 |
|---|---|
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1-methyl-1-phenylguanidine |
InChI |
InChI=1S/C8H11N3/c1-11(8(9)10)7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10) |
Clave InChI |
DSJVSLJDQPTJSK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


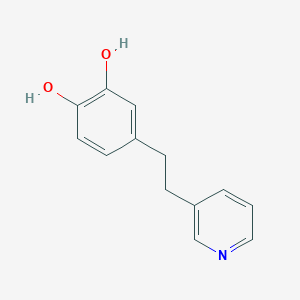
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
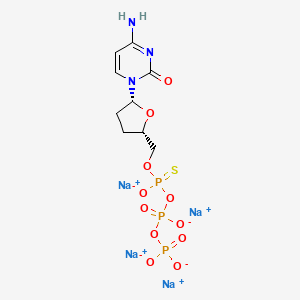
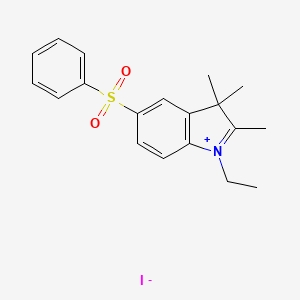
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
